molecular formula C18H18N2O3S B291410 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B291410
M. Wt: 342.4 g/mol
InChI Key: UBKJNTJMDVKXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as EBA, is a chemical compound that has shown promising results in various scientific research studies. EBA belongs to the class of benzothiazole derivatives, which have been extensively studied for their potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide is not well understood. However, it has been suggested that N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide may exert its therapeutic effects by inhibiting the activity of certain enzymes or proteins involved in disease processes.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, as well as cancer cells. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide in lab experiments is that it has shown promising results in various scientific research studies. However, one limitation is that the mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for the study of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Another direction is to study the mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide in more detail, which may lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the safety and toxicity of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide in humans.

Synthesis Methods

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide can be synthesized by the reaction of 6-ethoxy-2-mercaptobenzothiazole and 4-methoxyphenylacetyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have antibacterial, antifungal, and anticancer properties. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H18N2O3S/c1-3-23-14-8-9-15-16(11-14)24-18(19-15)20-17(21)10-12-4-6-13(22-2)7-5-12/h4-9,11H,3,10H2,1-2H3,(H,19,20,21)

InChI Key

UBKJNTJMDVKXSQ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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